molecular formula C11H9F3O3 B1335790 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione CAS No. 57965-21-6

4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione

Cat. No.: B1335790
CAS No.: 57965-21-6
M. Wt: 246.18 g/mol
InChI Key: DIZYLXQPKFYSGQ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione is a chemical compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a methoxyphenyl group. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione include:

Properties

IUPAC Name

4,4,4-trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-8-4-2-3-7(5-8)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZYLXQPKFYSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391641
Record name 4,4,4-trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57965-21-6
Record name 4,4,4-Trifluoro-1-(3-methoxyphenyl)-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57965-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57965-21-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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